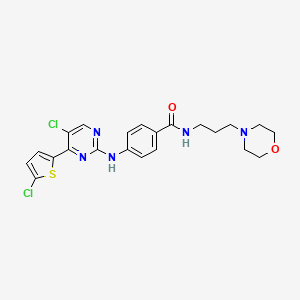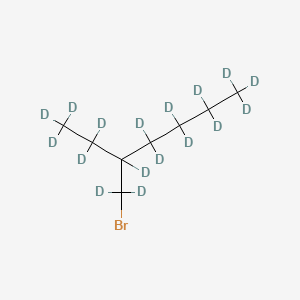
2-Ethylhexyl bromide-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl bromide-d17: is a deuterium-labeled derivative of 2-Ethylhexyl bromide. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl bromide-d17 involves the deuteration of 2-Ethylhexyl bromide. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium. The final product is then purified and tested for isotopic purity .
化学反応の分析
Types of Reactions: 2-Ethylhexyl bromide-d17 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the bromine atom with another functional group.
Elimination Reactions: Can undergo elimination to form alkenes under basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Usually require strong bases like potassium tert-butoxide or sodium hydride and are conducted at elevated temperatures.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene.
科学的研究の応用
2-Ethylhexyl bromide-d17 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 2-Ethylhexyl bromide-d17 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule allow researchers to track its movement and transformation in various systems. This tracking is facilitated by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The molecular targets and pathways involved depend on the specific application and the system being studied .
類似化合物との比較
2-Ethylhexyl bromide: The non-deuterated version of the compound.
Octyl bromide: Another alkyl bromide with a similar structure but different alkyl chain length.
Comparison:
Isotopic Labeling: The primary difference between 2-Ethylhexyl bromide-d17 and its non-deuterated counterpart is the presence of deuterium atoms, which provide unique tracking capabilities.
Chemical Properties: The chemical properties of this compound are similar to those of 2-Ethylhexyl bromide, but the deuterium atoms can affect reaction rates and mechanisms due to the isotope effect.
特性
分子式 |
C8H17Br |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
3-[bromo(dideuterio)methyl]-1,1,1,2,2,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptane |
InChI |
InChI=1S/C8H17Br/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D |
InChIキー |
NZWIYPLSXWYKLH-MMDJZGHJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])Br |
正規SMILES |
CCCCC(CC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


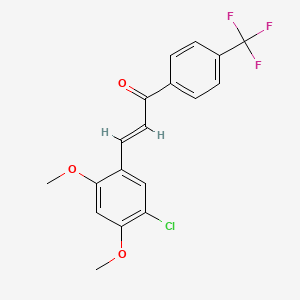


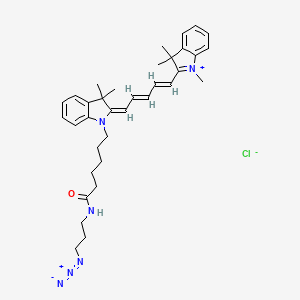
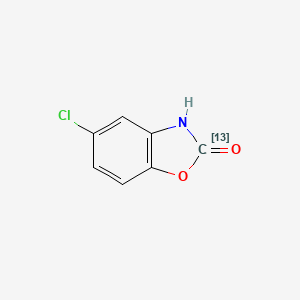

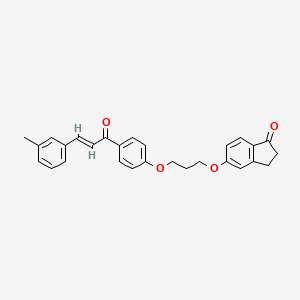

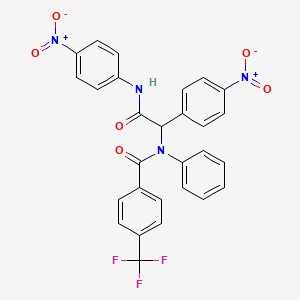
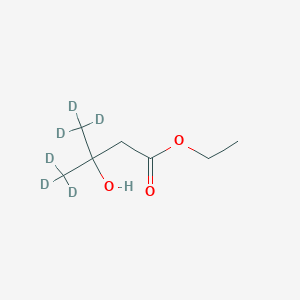
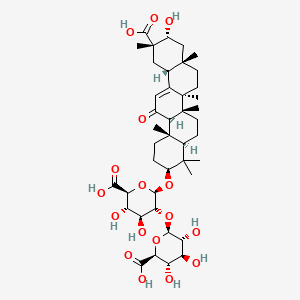
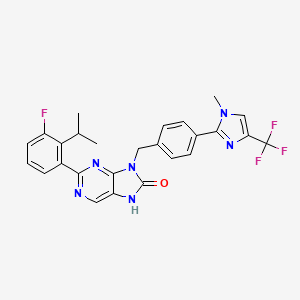
![azane;[(2R)-1,1,2,3,3-pentadeuterio-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12394790.png)
